molecular formula C10H17N3O3 B13693423 N-Boc-3-methoxy-1-methyl-1H-pyrazol-5-amine

N-Boc-3-methoxy-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13693423
M. Wt: 227.26 g/mol
InChI Key: YDIIKCOAJDAKGM-UHFFFAOYSA-N
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Description

N-Boc-3-methoxy-1-methyl-1H-pyrazol-5-amine is a compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methoxy group, and a methyl group attached to the pyrazole ring. Pyrazole derivatives are known for their wide range of physiological and pharmacological activities, making them valuable in drug discovery and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-3-methoxy-1-methyl-1H-pyrazol-5-amine typically involves a multi-step process. One common method is the solvent-free condensation/reduction reaction sequence. This involves starting with 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and reacting it with p-methoxybenzaldehyde. The reaction proceeds through the formation of an N-(5-pyrazolyl)imine intermediate, which is then reduced to yield the final product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of solvent-free conditions and reductive amination makes the process efficient and environmentally friendly. The reaction can be carried out in large reactors with appropriate temperature and pressure controls to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-Boc-3-methoxy-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce deprotected amines. Substitution reactions can result in a variety of substituted pyrazole derivatives .

Scientific Research Applications

N-Boc-3-methoxy-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It serves as a valuable building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: Pyrazole derivatives, including this compound, are explored for their potential as therapeutic agents in treating various diseases.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-Boc-3-methoxy-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability, allowing the compound to interact with enzymes and receptors effectively. The methoxy and methyl groups contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-3-methoxy-1-methyl-1H-pyrazol-5-amine is unique due to its specific combination of the Boc protecting group, methoxy group, and methyl group. This combination provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H17N3O3

Molecular Weight

227.26 g/mol

IUPAC Name

tert-butyl N-(5-methoxy-2-methylpyrazol-3-yl)carbamate

InChI

InChI=1S/C10H17N3O3/c1-10(2,3)16-9(14)11-7-6-8(15-5)12-13(7)4/h6H,1-5H3,(H,11,14)

InChI Key

YDIIKCOAJDAKGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NN1C)OC

Origin of Product

United States

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